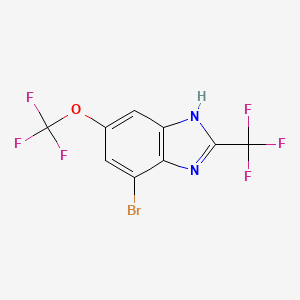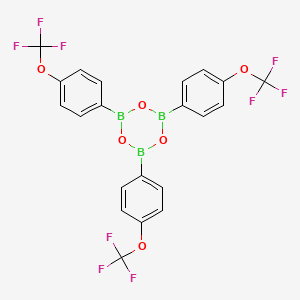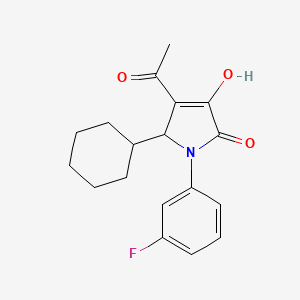
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the class of pyrrolones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound may participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
The compound’s potential therapeutic applications may include drug development for treating various diseases. Its unique structure could be optimized to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
作用機序
The mechanism by which 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate specific biological pathways, leading to the observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-chlorophenyl)-1,5-dihydro-3-hydroxy-
- 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-bromophenyl)-1,5-dihydro-3-hydroxy-
Uniqueness
Compared to similar compounds, 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(3-fluorophenyl)-1,5-dihydro-3-hydroxy- may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
特性
分子式 |
C18H20FNO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
3-acetyl-2-cyclohexyl-1-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-6-3-2-4-7-12)20(18(23)17(15)22)14-9-5-8-13(19)10-14/h5,8-10,12,16,22H,2-4,6-7H2,1H3 |
InChIキー |
NGFYMFTXWASWKN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC(=CC=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


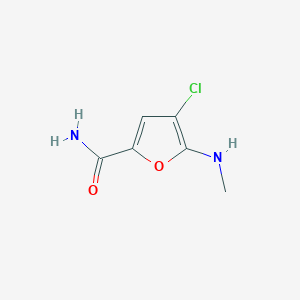


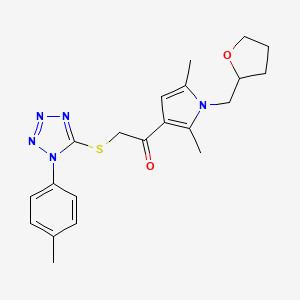

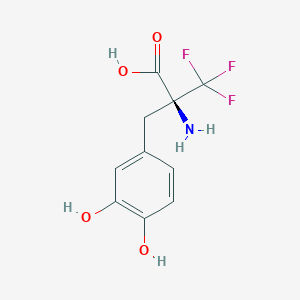
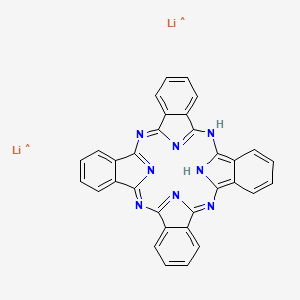
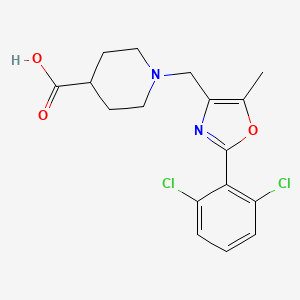
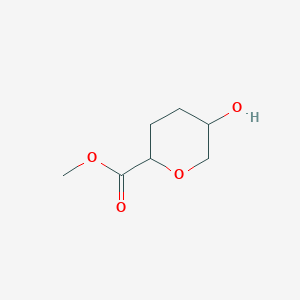
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
